molecular formula C9H7BrO B167726 2-Bromo-1-indanone CAS No. 1775-27-5

2-Bromo-1-indanone

Cat. No. B167726
CAS RN: 1775-27-5
M. Wt: 211.05 g/mol
InChI Key: UXVCSPSWUNMPMT-UHFFFAOYSA-N
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Description

2-Bromo-1-indanone is a halogenated indanone . It has a molecular formula of C9H7BrO, an average mass of 211.055 Da, and a monoisotopic mass of 209.968018 Da .


Synthesis Analysis

2-Bromo-1-indanone can be obtained via bromination of 1-indanone . It may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-indanone is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Bromo-1-indanone may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .


Physical And Chemical Properties Analysis

2-Bromo-1-indanone has a molecular formula of C9H7BrO, an average mass of 211.055 Da, and a monoisotopic mass of 209.968018 Da .

Scientific Research Applications

Chemical Structure and Properties

“2-Bromo-1-indanone” has the molecular formula C9H7BrO and a molecular weight of 211.055 . It’s a compound with a bromine atom attached to an indanone structure, which is a type of cyclic ketone .

Biological Activity

“2-Bromo-1-indanone” and its derivatives have a broad range of biological activities. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases .

Use in Medicine

In medicine, “2-Bromo-1-indanone” derivatives are used as pharmaceuticals for the treatment of Alzheimer’s disease and cardiovascular diseases . They are also used as anticancer drugs .

Use in Agriculture

“2-Bromo-1-indanone” and its derivatives are effective insecticides, fungicides, and herbicides . They are used in agriculture to protect crops from pests and diseases .

Use in Synthesis of Other Compounds

“2-Bromo-1-indanone” may be used in the preparation of trans-2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . This reaction is a method for the synthesis of epoxides, which are used in various chemical reactions .

Use in Enzyme Research

“2-Bromo-1-indanone” may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum . This research can provide insights into the enzymatic processes involving this compound .

Safety and Hazards

2-Bromo-1-indanone causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-1-indanone are not mentioned in the search results, 1-indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. They can also be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .

properties

IUPAC Name

2-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCSPSWUNMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938935
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-indanone

CAS RN

1775-27-5
Record name 2-Bromo-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 2-Bromo-1-indanone?

A: 2-Bromo-1-indanone serves as a versatile starting material for synthesizing various indanone derivatives and fused heterocyclic compounds. For instance, it reacts with arylthioacetamides to produce new indeno- and naphtho-fused thiophenes []. Additionally, researchers have explored its reactivity with secondary amines, leading to the formation of 2- and 3-amino-1-indanones, which are valuable intermediates in organic synthesis [].

Q2: Are there specific challenges associated with the synthesis or use of 2-Bromo-1-indanone?

A: One potential challenge is the regioselective functionalization of the molecule. As seen in the reaction with secondary amines, mixtures of 2- and 3-amino-1-indanones can be obtained []. This necessitates the development of synthetic strategies that favor the desired regioisomer, such as controlling reaction conditions or utilizing protecting groups.

Q3: Are there any reported structure-activity relationships (SAR) involving 2-Bromo-1-indanone derivatives?

A: While the provided research focuses on synthetic applications, some insights into SAR can be gleaned. For instance, the presence and nature of substituents on the arylthioacetamide influence the yield of indeno- and naphtho-fused thiophenes []. This suggests that modifying the electronic and steric properties of reactants can impact reaction outcomes, highlighting the potential for further SAR studies.

Q4: What analytical techniques are commonly used to characterize 2-Bromo-1-indanone and its derivatives?

A: NMR spectroscopy, particularly 1H NMR, plays a crucial role in confirming the structure of newly synthesized compounds []. Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can provide complementary information about functional groups and molecular weight, respectively. Chromatographic methods, like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for monitoring reaction progress and purifying desired products.

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